

Comparative Crystallographic Analysis of 3-Nitrocyclopent-1-ene Derivatives: A Methodological Guide

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Compound of Interest

Compound Name: 3-Nitrocyclopent-1-ene

Cat. No.: B15399456

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comparative X-ray crystallographic analysis of **3-nitrocyclopent-1-ene** derivatives. While a comprehensive comparative study across a wide range of these derivatives is not yet available in published literature, this document offers a standardized methodology and data presentation format to facilitate such comparisons. The protocols and templates herein are designed to assist researchers in generating and presenting high-quality, comparable crystallographic data, which is crucial for understanding structure-activity relationships in drug development.

Data Presentation: A Template for Comparison

To ensure consistency and facilitate straightforward comparison of crystallographic data between different **3-nitrocyclopent-1-ene** derivatives, the following table structure is recommended. Researchers can populate this table with their own experimental data for novel derivatives. For the purpose of illustration, hypothetical data for two example compounds, Derivative A and Derivative B, is provided.

Parameter	Derivative A	Derivative B
Compound Name	(1R,4S)-1-methyl-3-nitrocyclopent-2-en-1-ol	(E)-4-(3-nitrocyclopent-1-en-1-yl)morpholine
Empirical Formula	C ₆ H ₉ NO ₃	C ₉ H ₁₄ N ₂ O ₃
Formula Weight	143.14	198.22
Crystal System	Monoclinic	Orthorhombic
Space Group	P2 ₁ /c	Pbca
a (Å)	8.456(2)	10.123(3)
b (Å)	12.123(3)	15.456(4)
c (Å)	7.891(2)	12.987(3)
α (°)	90	90
β (°)	105.45(2)	90
γ (°)	90	90
Volume (Å ³)	778.9(3)	2029.8(9)
Z	4	8
Calculated Density (g/cm ³)	1.221	1.297
Absorption Coeff. (mm ⁻¹)	0.095	0.099
F(000)	304	848
Crystal Size (mm ³)	0.25 x 0.20 x 0.15	0.30 x 0.22 x 0.18
Theta range for data collection (°)	2.50 to 28.00	2.60 to 27.50
Reflections collected	5678	8912
Independent reflections	1789 [R(int) = 0.021]	2345 [R(int) = 0.025]
Goodness-of-fit on F ²	1.05	1.03
Final R indices [I>2σ(I)]	R1 = 0.045, wR2 = 0.112	R1 = 0.041, wR2 = 0.108

R indices (all data)

R1 = 0.058, wR2 = 0.125

R1 = 0.055, wR2 = 0.121

Experimental Protocols

A detailed and consistent experimental protocol is paramount for generating comparable data. The following is a representative procedure for the single-crystal X-ray diffraction analysis of **3-nitrocyclopent-1-ene** derivatives.

Crystallization

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the **3-nitrocyclopent-1-ene** derivative. Common solvent systems include ethanol, methanol, ethyl acetate, or a mixture of dichloromethane and hexane. The choice of solvent will depend on the solubility of the specific derivative.

Data Collection

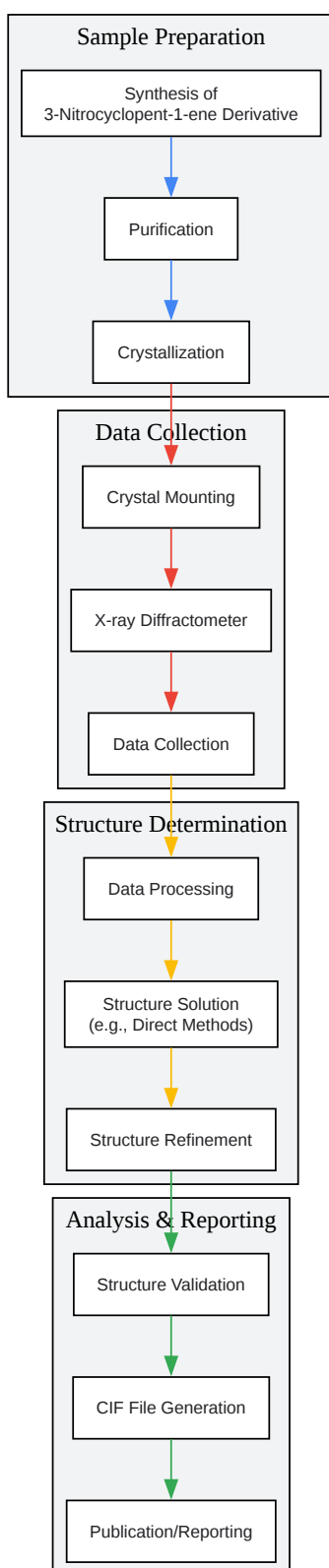
A suitable single crystal is mounted on a goniometer head. Data collection is typically performed on a diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$ or Cu K α radiation, $\lambda = 1.54184 \text{ \AA}$). The crystal is maintained at a constant low temperature (e.g., 100 K or 150 K) during data collection to minimize thermal vibrations. A series of omega and phi scans are performed to collect a complete dataset.

Structure Solution and Refinement

The collected diffraction data is processed to yield integrated intensities, which are then corrected for Lorentz and polarization effects. The crystal structure is solved using direct methods or Patterson methods, and the structural model is refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for single-crystal X-ray crystallography of a **3-nitrocyclopent-1-ene** derivative.



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Caption: Workflow for X-ray Crystallography.

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